molecular formula C20H21N3O4S B4619654 N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide

N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B4619654
M. Wt: 399.5 g/mol
InChI Key: VHWZCZBDWLLXAK-UHFFFAOYSA-N
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Description

N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide is a complex organic compound belonging to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, a butyl group, an ethoxy group, and a nitrobenzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with butyl bromide to form 6-butyl-1,3-benzothiazole.

    Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Ethoxylation: The nitrobenzothiazole intermediate is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.

    Amidation: Finally, the ethoxy-nitrobenzothiazole is reacted with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide, alkyl halides.

Major Products Formed

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Amino derivatives of benzothiazole.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • N-(6-butyl-1,3-benzothiazol-2-yl)benzamide
  • N-(6-butyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Uniqueness

N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of the ethoxy and nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(6-butyl-1,3-benzothiazol-2-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-3-5-6-13-7-9-15-18(11-13)28-20(21-15)22-19(24)14-8-10-17(27-4-2)16(12-14)23(25)26/h7-12H,3-6H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWZCZBDWLLXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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